1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C13H17ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research
Preparation Methods
The synthesis of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 2-chloro-4-nitroaniline with piperazine, followed by the addition of propanone. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in the manufacturing of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt viral replication by targeting viral enzymes .
Comparison with Similar Compounds
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one: This compound has a similar structure but lacks the chlorine atom, which may result in different chemical and biological properties.
1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-one: The presence of two chlorine atoms in this compound may enhance its reactivity and biological activity compared to this compound.
1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one: The substitution of chlorine with fluorine can lead to changes in the compound’s chemical stability and biological effects
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXFAWUFNGLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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